BenchChemオンラインストアへようこそ!

7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid

Lipophilicity Drug-likeness ADME

7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (CAS 351357-11-4) is a heterocyclic quinoline derivative with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol. It features a 2,3-dihydro-1H-cyclopenta[b]quinoline core substituted with a methyl group at the 7-position and a carboxylic acid at the 9-position.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 351357-11-4
Cat. No. B1348284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
CAS351357-11-4
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C3CCCC3=C2C(=O)O
InChIInChI=1S/C14H13NO2/c1-8-5-6-12-10(7-8)13(14(16)17)9-3-2-4-11(9)15-12/h5-7H,2-4H2,1H3,(H,16,17)
InChIKeyHGRJPRALNIGYKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (CAS 351357-11-4): Physicochemical Profile and Scaffold Identity for Lead Optimization


7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid (CAS 351357-11-4) is a heterocyclic quinoline derivative with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol [1]. It features a 2,3-dihydro-1H-cyclopenta[b]quinoline core substituted with a methyl group at the 7-position and a carboxylic acid at the 9-position. This scaffold belongs to the cyclopentaquinoline family, which has been investigated as a privileged structure in medicinal chemistry for diverse targets including acetylcholinesterase (AChE) [2], fructose-1,6-bisphosphatase (F16BPase) [3], and anticancer pathways via DNA intercalation and topoisomerase II inhibition [4]. Commercially, it is available at 98% purity .

Why 7-Substitution on the Cyclopenta[b]quinoline-9-carboxylic Acid Core Decides Biological Fate and Cannot Be Interchanged


Within the cyclopenta[b]quinoline-9-carboxylic acid series, the nature of the 7-position substituent exerts a decisive influence on key molecular properties governing target engagement and pharmacokinetics. The methyl group (–CH3) at C7 imparts a specific balance of lipophilicity (logP ~2.73, predicted) and polar surface area (PSA ~50.2 Ų) , distinct from the unsubstituted parent (logP ~2.42–3.20, PSA 50.2 Ų) and the electron-withdrawing 7-chloro analog . Even within the same scaffold, such variations alter pKa (predicted ~0.87 for the 7-methyl) and melting point (298 °C, methanol solvate) , impacting solubility, crystallization behavior, and synthetic derivatization conditions. SAR studies on related cyclopentaquinoline derivatives demonstrate that substituent identity critically modulates AChE inhibitory potency by over three orders of magnitude (e.g., IC50 values ranging from 3.65 nM to >4 µM depending on linker and substitution pattern) [1]. Consequently, swapping the 7-methyl analog with an unsubstituted, 7-methoxy, or 7-chloro variant without re-optimizing the downstream synthetic route and biological assay is not scientifically valid—the starting building block dictates the final compound's target profile.

Head-to-Head Quantitative Differentiation of 7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic Acid Against Closest Analogs


Lipophilicity (logP) Comparison: 7-Methyl vs. Unsubstituted Cyclopenta[b]quinoline-9-carboxylic Acid

The 7-methyl substituent increases the predicted logP of the cyclopenta[b]quinoline-9-carboxylic acid core to approximately 2.73, compared to 2.42 for the unsubstituted parent (CAS 5447-47-2) [1]. This ~0.31 log unit increase corresponds to roughly a twofold enhancement in partition coefficient, which is expected to improve membrane permeability while maintaining compliance with Lipinski's Rule of Five (logP <5) [2].

Lipophilicity Drug-likeness ADME

Polar Surface Area (PSA) Equivalence with Differentiated logP: Balancing Permeability and Solubility

Despite the increase in lipophilicity, the 7-methyl analog retains a calculated polar surface area (PSA) of approximately 50.2 Ų [1], which is identical to the published PSA of the unsubstituted parent (50.19 Ų) . A PSA below 60–70 Ų is generally favorable for oral absorption, and values below 90 Ų are associated with good blood-brain barrier penetration [2]. This means the 7-methyl derivative achieves higher logP without the PSA penalty that often accompanies larger substituents—an advantageous profile for CNS drug discovery programs.

Polar Surface Area Oral bioavailability CNS penetration

Melting Point and Thermal Stability: Process Chemistry Differentiation

The 7-methyl analog exhibits a markedly higher melting point (298 °C, methanol solvate) compared to the unsubstituted parent, which melts at 115–116 °C [1]. This ~183 °C difference reflects stronger intermolecular interactions in the crystal lattice, likely due to the methyl group's contribution to packing efficiency and hydrogen bonding networks involving the carboxylic acid and quinoline nitrogen. The high melting point indicates superior thermal stability during storage and reactions, and a well-defined crystalline form that facilitates reproducible handling and formulation for solid-phase synthesis or high-temperature amide coupling reactions.

Thermal stability Crystallinity Process chemistry

Class-Level Evidence: Cyclopenta[b]quinoline Scaffold as a Privileged Structure for Acetylcholinesterase Inhibition

While no direct AChE inhibition data exists for the 7-methyl-9-carboxylic acid itself, the cyclopenta[b]quinoline scaffold to which it belongs has been extensively validated. The most potent analog in a 2012 series achieved an IC50 of 3.65 nM against AChE, with selectivity over butyrylcholinesterase (BChE) [1]. Another study reported cyclopentaquinoline hybrids with IC50 values as low as 52 nM for AChE inhibition [2]. The 7-methyl-9-carboxylic acid serves as the carboxylic acid-bearing core precursor for synthesizing amide-linked or ester-linked derivatives targeting the catalytic and peripheral anionic sites of AChE. Its substitution pattern is distinct from the 7-aminoalkyl derivatives used in the published studies [1], meaning it offers an alternative vector for derivatization at the 9-position rather than the 9-amino series.

Acetylcholinesterase Alzheimer's disease Tacrine analogs

Class-Level Evidence: Cyclopentaquinoline Scaffold as F16BPase Inhibitor with Low Off-Target EGFR Activity

The 2,3-dihydro-1H-cyclopenta[b]quinoline moiety has been identified as a suitable scaffold for potent fructose-1,6-bisphosphatase (F16BPase) inhibitors with significantly lower EGFR tyrosine kinase inhibitory activity compared to the tetrahydroacridine series [1]. This selectivity advantage is a scaffold-intrinsic property that distinguishes cyclopentaquinolines from structurally analogous acridine derivatives. The 7-methyl-9-carboxylic acid derivative, bearing a free carboxyl group at the 9-position, offers a reactive handle for conjugation to amine-containing fragments—a synthetic strategy that directly parallels the 9-ylamine series used in the original F16BPase work [1] but with reversed amide bond directionality.

Fructose-1,6-bisphosphatase EGFR selectivity Type 2 diabetes

Scaffold Validation: Anticancer Activity of Cyclopentaquinoline Derivatives in Lung Adenocarcinoma

Cyclopentaquinoline derivatives containing fluorobenzoic acid moieties have demonstrated concentration-dependent growth inhibition of A549 human lung adenocarcinoma cells, with four out of eight tested compounds achieving IC50 values below 20 µM in WST-1 assays [1]. More recently, cyclopentaquinoline derivatives were validated as DNA intercalators, topoisomerase II inhibitors, and apoptotic inducers against a panel of five cancer cell lines (HepG-2, MCF-7, etc.), with compounds 6d and 6f showing very strong to strong anticancer activities [2]. The 7-methyl-9-carboxylic acid provides a carboxyl handle for conjugating fluorobenzoic acid or other pharmacophoric groups to the cyclopentaquinoline core, following the established structure-activity relationship that fluorobenzoic acid attachment is critical for anticancer potency [1].

Anticancer Topoisomerase II inhibition DNA intercalation

Evidence-Based Application Scenarios for 7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic Acid in Drug Discovery and Chemical Biology


Synthesis of CNS-Penetrant Cholinesterase Inhibitors for Alzheimer's Disease via C9-Amide Derivatization

Based on the scaffold's validated nanomolar AChE inhibitory activity (IC50 as low as 3.65 nM for optimized derivatives) [1] and the favorable CNS drug-like properties of the 7-methyl analog (logP ~2.73, PSA ~50.2 Ų, both within CNS drug space) [2], this building block is ideally suited for parallel library synthesis of novel AChE inhibitors. The C9-carboxylic acid can be directly coupled to diverse amine-containing linkers and pharmacophores via standard amide coupling (e.g., HATU/DIPEA), enabling rapid SAR exploration of the peripheral anionic site binding region that is critical for AChE selectivity over BChE [1]. The high melting point (298 °C) ensures thermal stability during microwave-assisted amide formation, while the 98% commercial purity minimizes byproduct formation in library synthesis .

Design of F16BPase Inhibitors with Reduced EGFR Off-Target Risk for Type 2 Diabetes

The cyclopenta[b]quinoline scaffold confers intrinsically lower EGFR tyrosine kinase inhibitory activity compared to the tetrahydroacridine chemotype [3]. The 7-methyl-9-carboxylic acid provides a complementary synthetic handle (C9-COOH vs. the published C9-NH2 series) for generating F16BPase inhibitors with potentially novel IP and improved selectivity profiles. By conjugating amine-containing fragments to the C9-carboxyl group, researchers can explore SAR space orthogonal to the existing 9-ylamine patent landscape while retaining the scaffold's favorable F16BPase selectivity profile [3].

Synthesis of Fluorobenzoic Acid-Conjugated Anticancer Agents Targeting Lung Adenocarcinoma

Literature precedent demonstrates that cyclopentaquinoline derivatives achieve their most potent anticancer activity when conjugated to fluorobenzoic acid moieties, with IC50 values below 20 µM against A549 cells and induction of G0/G1 cell cycle arrest and caspase 3-dependent apoptosis [4]. The 7-methyl-9-carboxylic acid is a direct precursor for generating the C9-fluorobenzoic acid amide or ester conjugates that have been shown to correlate anticancer efficacy with aliphatic chain length (8–9 carbon atoms optimal) [4]. The higher logP of the 7-methyl analog may enhance cellular permeability of the final conjugates compared to unsubstituted core derivatives.

Physical Property-Driven Prioritization for Hit-to-Lead Libraries Requiring Thermal and Chemical Stability

For medicinal chemistry programs that demand robust synthetic intermediates compatible with aggressive reaction conditions (e.g., high-temperature amidation, Grignard additions, or solid-phase synthesis), the 7-methyl analog's high melting point (298 °C) offers a clear operational advantage over the unsubstituted parent (mp 115–116 °C) [5]. This thermal robustness reduces the risk of decomposition during scale-up and enables solvent-free or high-boiling-solvent reactions that would be impractical with lower-melting analogs. The compound's well-defined crystalline nature also facilitates accurate weighing and reproducible stoichiometry in parallel synthesis, critical for generating high-quality SAR data.

Quote Request

Request a Quote for 7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.